molecular formula C17H13F3N4O2S B2521616 2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 896330-61-3

2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2521616
CAS No.: 896330-61-3
M. Wt: 394.37
InChI Key: UPVHKAXGWQYMTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide is a high-purity chemical reagent designed for research and development applications. This compound features a complex molecular architecture comprising an 8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazine core linked via a sulfanyl bridge to an N-[4-(trifluoromethyl)phenyl]acetamide group . The presence of the trifluoromethylphenyl moiety is particularly significant, as this structural element is extensively documented in the scientific literature for its favorable properties in medicinal chemistry and agrochemical research . Compounds containing the trifluoromethyl group are often investigated for their enhanced metabolic stability, lipophilicity, and bioavailability, making them valuable scaffolds in drug discovery . The specific molecular framework of this compound suggests potential for investigation as a key intermediate in synthetic chemistry or as a candidate for biological screening campaigns. Researchers may explore its applicability in developing novel therapeutic agents or pesticidal formulations, given that similar triazine and acetamide derivatives are known to exhibit diverse biological activities . This product is offered exclusively For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications .

Properties

IUPAC Name

2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4O2S/c1-10-6-7-24-13(8-10)22-15(23-16(24)26)27-9-14(25)21-12-4-2-11(3-5-12)17(18,19)20/h2-8H,9H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVHKAXGWQYMTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substituting agents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield higher oxidation state derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to target proteins or enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide apart is its specific substitution pattern, which imparts unique chemical and biological properties.

Biological Activity

The compound 2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

The molecular formula of the compound is C18H18N4O2SC_{18}H_{18}N_{4}O_{2}S, with a molecular weight of 354.43 g/mol. It features a pyrido[1,2-a][1,3,5]triazin core structure substituted with a sulfanyl group and a trifluoromethyl phenyl group.

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds containing similar structural motifs. For instance, derivatives of pyrido[1,2-a][1,3,5]triazin have shown promising results against various cancer cell lines. A study demonstrated that compounds with similar structures exhibited moderate cytotoxicity against colon carcinoma cell lines (HCT-116), indicating potential as antitumor agents .

Table 1: Cytotoxic Activity of Related Compounds

CompoundCell LineIC50 (µM)
Compound AHCT-11618.17
Compound BHCT-11630.14
Compound CHCT-11627.54
Target Compound HCT-116TBD

The proposed mechanism of action for similar compounds includes the inhibition of specific enzymes involved in cancer cell proliferation and survival. For example, some derivatives have been shown to inhibit topoisomerases and induce apoptosis in cancer cells. The presence of the sulfanyl group may enhance the interaction with biological targets, increasing efficacy .

Study 1: Synthesis and Evaluation

A comprehensive study synthesized various derivatives of pyrido[1,2-a][1,3,5]triazin and evaluated their biological activities. Among these derivatives, those structurally related to the target compound exhibited significant antitumor activity in vitro. The study emphasized structure-activity relationships (SAR) that could guide future modifications for improved potency and selectivity .

Study 2: In Vivo Efficacy

In vivo studies using animal models demonstrated that certain derivatives could significantly reduce tumor size when administered at specific doses. These findings support the potential application of such compounds in therapeutic settings for cancer treatment. The target compound's unique substituents may further enhance its therapeutic index compared to existing treatments.

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